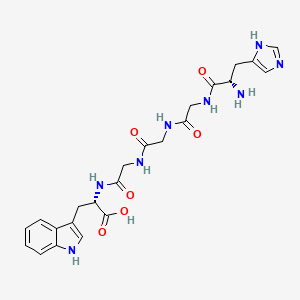
L-Histidylglycylglycylglycyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidylglycylglycylglycyl-L-tryptophan is a synthetic peptide composed of the amino acids L-histidine, glycine, and L-tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycylglycylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidylglycylglycylglycyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The histidine residue can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted histidine derivatives.
Aplicaciones Científicas De Investigación
L-Histidylglycylglycylglycyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Histidylglycylglycylglycyl-L-tryptophan involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, while the tryptophan residue can participate in hydrophobic interactions. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.
Glycyl-L-histidyl-L-tryptophan: Another peptide with comparable structure and function.
Uniqueness
L-Histidylglycylglycylglycyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to interact with metal ions and participate in hydrophobic interactions makes it a valuable compound for various applications.
Propiedades
Número CAS |
549513-81-7 |
|---|---|
Fórmula molecular |
C23H28N8O6 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H28N8O6/c24-16(6-14-8-25-12-30-14)22(35)29-10-20(33)27-9-19(32)28-11-21(34)31-18(23(36)37)5-13-7-26-17-4-2-1-3-15(13)17/h1-4,7-8,12,16,18,26H,5-6,9-11,24H2,(H,25,30)(H,27,33)(H,28,32)(H,29,35)(H,31,34)(H,36,37)/t16-,18-/m0/s1 |
Clave InChI |
CDNOIDRMLMLWIU-WMZOPIPTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC3=CN=CN3)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC3=CN=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


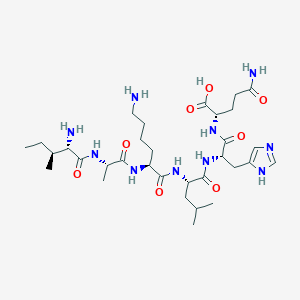
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)

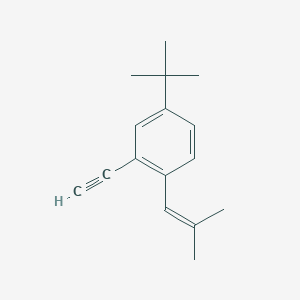


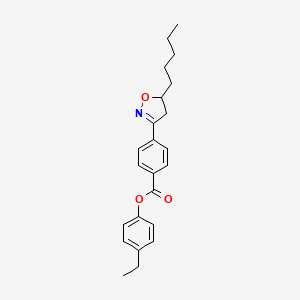
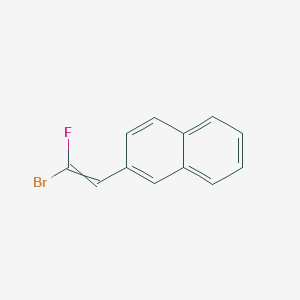
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
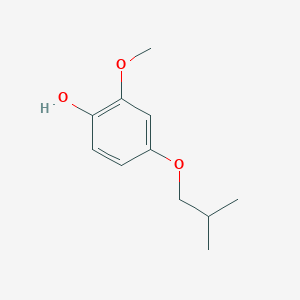

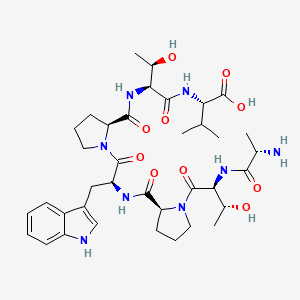
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
